N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Description
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a furan-2-ylmethyl group at the N-terminal and a 6-phenoxypyrimidin-4-yl moiety at the piperidine C1 position. Its structure integrates a pyrimidine core, known for biological relevance in medicinal chemistry, and a furan ring, which may enhance solubility or electronic interactions in target binding.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(22-14-18-7-4-12-27-18)16-8-10-25(11-9-16)19-13-20(24-15-23-19)28-17-5-2-1-3-6-17/h1-7,12-13,15-16H,8-11,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMMTSYLSULIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Key Structural Differences :
- Substituents : Replaces the furan-2-ylmethyl group with a 4-fluorobenzyl moiety and introduces a naphthalen-1-yl-ethyl group at the piperidine C1 position.
- Biological Activity : Reported as a SARS-CoV-2 inhibitor with "acceptable" activity in preliminary studies .
- Inferred Properties :
- The 4-fluorobenzyl group may enhance metabolic stability compared to the furan group due to fluorine’s electron-withdrawing effects.
- The bulky naphthalenyl group could improve target binding affinity but reduce solubility.
However, the absence of fluorine might decrease metabolic stability .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
Key Structural Differences :
- Core: Features a pyrimidine ring substituted with fluorophenyl, methoxyphenylaminomethyl, and methyl groups.
- Structural Insights :
N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Key Structural Differences :
- Substituents : Substitutes the furan-2-ylmethyl group with a benzyl moiety.
- Physicochemical Properties :
- The benzyl group increases lipophilicity compared to the furan derivative, which may enhance membrane permeability but reduce solubility.
Comparison :
The furan-2-ylmethyl group in the target compound likely provides a balance between solubility and lipophilicity, avoiding the excessive hydrophobicity of the benzyl analog. This could optimize bioavailability in vivo .
4-(4-Fluorophenyl)piperidine Derivatives
Key Structural Differences :
- Core : Fluorophenyl-substituted piperidines (e.g., 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives).
- Applications: Serve as intermediates for immunomodulating or antimicrobial agents .
Research Implications
- Target Compound Advantages: The furan-2-ylmethyl and phenoxypyrimidinyl groups may synergize to optimize solubility, target binding, and toxicity profiles compared to fluorinated or benzyl analogs.
- Future Directions : Molecular docking studies could elucidate binding interactions with viral proteases (e.g., SARS-CoV-2 Mpro), leveraging structural insights from analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
